1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine
CAS No.: 1016764-39-8
Cat. No.: VC11629927
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016764-39-8 |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanamine |
| Standard InChI | InChI=1S/C12H19NO3/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9H,6-7,13H2,1-3H3 |
| Standard InChI Key | HHUKOJYUKSTZBZ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=C(C=C1)OCCOC)OC)N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OCCOC)OC)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanamine, reflects its stereochemistry (S-configuration) and substituent arrangement. The phenyl ring is functionalized with:
-
A methoxy group (-OCH₃) at position 3.
-
A 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at position 4.
-
An ethanamine (-CH₂NH₂) side chain at position 1.
The chiral center at the ethanamine carbon introduces stereochemical specificity, influencing its interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| CAS Number | 28126455 |
| Chiral Configuration | (S)-enantiomer |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OCCOC)OC)N |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with electrophilic aromatic substitution to construct the substituted phenyl ring, followed by reductive amination to introduce the ethanamine group.
Step 1: Phenyl Ring Functionalization
-
Starting Material: 3-Methoxy-4-hydroxybenzaldehyde.
-
Etherification: Reaction with 2-methoxyethyl bromide under basic conditions yields 3-methoxy-4-(2-methoxyethoxy)benzaldehyde.
Step 2: Reductive Amination
-
Intermediate: The aldehyde is treated with ammonium acetate and sodium cyanoborohydride to form the primary amine.
-
Chiral Resolution: Enzymatic or chromatographic methods isolate the (S)-enantiomer.
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield (≥85%) and reduce reaction times. Advanced purification techniques like simulated moving bed (SMB) chromatography ensure enantiomeric excess (>99%).
Chemical Reactivity and Derivatives
Reaction Profiles
The amine and ether functionalities enable diverse transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Ketone derivatives |
| Reduction | LiAlH₄ | Secondary amines |
| Acylation | Acetyl chloride, base | Acetamide derivatives |
Stability Considerations
The 2-methoxyethoxy group exhibits hydrolytic sensitivity under acidic conditions (pH < 4), necessitating stabilized formulations for pharmaceutical applications.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates Pim kinase inhibition (IC₅₀ = 0.8 µM), disrupting cancer cell survival pathways. Comparative studies show superior potency to analogs with trifluoromethyl substituents.
Apoptotic Induction
In colon cancer cell lines (HCT-116), it upregulates pro-apoptotic BAD by 3.2-fold and activates caspase-3/7 by 40%, correlating with reduced proliferation (IC₅₀ = 12 µM).
Table 2: Biological Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Apoptosis Marker Increase |
|---|---|---|
| HCT-116 | 12 | BAD: 3.2x; Caspase-3/7: 40% |
| MCF-7 | 18 | BAD: 2.1x; Caspase-3/7: 25% |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 2-methoxyethoxy group with trifluoromethoxy (-OCF₃) enhances metabolic stability but reduces aqueous solubility (logP increases by 1.2).
Table 3: Analog Comparison
| Analog Substituent | Metabolic Stability (t₁/₂) | Solubility (mg/mL) |
|---|---|---|
| 2-Methoxyethoxy (Target) | 2.1 h | 8.3 |
| Trifluoromethoxy | 4.8 h | 3.1 |
| n-Propoxy | 1.5 h | 10.2 |
Applications in Research and Industry
Pharmaceutical Development
As a kinase inhibitor precursor, it serves in synthesizing antitumor agents. Derivatives show promise in overcoming multidrug resistance in leukemia models.
Material Science
The compound’s ether linkages enable incorporation into polymeric matrices for controlled drug delivery systems, enhancing thermal stability (Tg = 78°C).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume